(2-Benzoylethyl)trimethylammonium chloride

Übersicht

Beschreibung

Synthesis Analysis

The compound has been synthesized as a keto analog of acetylcholine and studied for its inhibitory effects on choline acetyltransferase, demonstrating significant potency with rapid onset and slow reversibility of inhibition (Rowell, Chaturvedi, & Sastry, 1978). Its synthesis involves reactions that ensure stability and selectivity, making it more stable and selective than other inhibitors.

Molecular Structure Analysis

Studies on molecular structure, especially through X-ray diffraction and spectroscopy, have provided insights into the compound's structural characteristics. For example, the structure of related compounds, such as 4-(trimethylammonium)benzoic acid chloride, reveals intricate details about hydrogen bonding and inter- and intramolecular electrostatic interactions, which likely influence the behavior and reactivity of (2-Benzoylethyl)trimethylammonium chloride as well (Szafran, Katrusiak, Dega‐Szafran, & Kowałczyk, 2011).

Chemical Reactions and Properties

The compound participates in a variety of chemical reactions, indicating a broad range of functionalities. For instance, its analogs have been utilized in the synthesis of polymers and in reactions with nucleophiles, suggesting that this compound could similarly engage in complex chemical transformations (Schwarz, Alberts, & Kricheldorf, 1981).

Wissenschaftliche Forschungsanwendungen

Inhibitor of Choline Acetyltransferase : This compound acts as a selective and stable inhibitor of human placental choline acetyltransferase, making it useful for studies related to neurotransmitter synthesis and related pathways (Rowell, Chaturvedi, & Sastry, 1978).

Surface Modification in Capillary Electrophoresis : It has been used for surface-initiated polymerization on the inner surfaces of silica capillaries, improving the repeatability and reproducibility of capillary electrophoresis, which is essential for the separation of various compounds (Witos et al., 2013).

Preparation of Eutectic Mixtures : This compound is involved in complexation reactions for the preparation of eutectic mixtures, a process important in materials science and engineering (Shamsuri, 2011).

Modulator in Amino Acid Uptake : It has been studied for its effects on the uptake of amino acids in isolated human placental villi, providing insights into the role of neurotransmitters in placental function (Rowell & Sastry, 1981).

Plant Growth Substance : It has been described as a class of plant growth substances, affecting the growth pattern of plants in a way that is antagonistic to the action of gibberellin (Tolbert, 1960).

Photoinitiation in Polymer Grafting : Used as a photoinitiator in the grafting of polymers like acrylamide onto polyethylene, which is significant for material science and surface engineering applications (Geuskens, Etoc, & Di Michele, 2000).

Antimicrobial Agent in Dental Materials : Incorporated in resin-based dental sealants to impart antimicrobial properties, enhancing the longevity and effectiveness of these materials (Garcia et al., 2019).

Study of Micellar Charge Effects : Investigated for its role in the study of micellar charge effects on the hydrolysis of substituted benzoyl chlorides, providing insights into reaction mechanisms in micellar systems (Bunton et al., 2000).

Chemical Synthesis and Drug Delivery : Involved in the synthesis of new compounds with potential applications in drug delivery systems due to its cationic nature and interactions with various molecular structures (Penchev et al., 1989).

Physicochemical Property Studies : Its derivatives have been synthesized and studied for their physical properties like density, viscosity, surface tension, etc., relevant in the context of industrial applications (Hayyan et al., 2012).

Wirkmechanismus

Target of Action

N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride, also known as (2-Benzoylethyl)trimethylammonium chloride, is a potent inhibitor of choline acetyltransferase (ChA) . ChA is an enzyme that is responsible for the synthesis of the neurotransmitter acetylcholine .

Mode of Action

This compound interacts with ChA in a noncompetitive manner with respect to both substrates of ChA, acetyl-CoA and choline . The inhibition of ChA by this compound is rapid in onset and slowly reversible .

Biochemical Pathways

The inhibition of ChA affects the synthesis of acetylcholine, a key neurotransmitter involved in many functions including muscle stimulation, memory formation, and learning . By inhibiting ChA, this compound can potentially influence these processes.

Pharmacokinetics

Its potent inhibition of cha suggests that it may have good bioavailability and can reach its target effectively .

Result of Action

The primary result of the action of this compound is the inhibition of ChA, leading to a decrease in the synthesis of acetylcholine . This could potentially affect various physiological processes that rely on acetylcholine, including muscle function and cognitive processes .

Eigenschaften

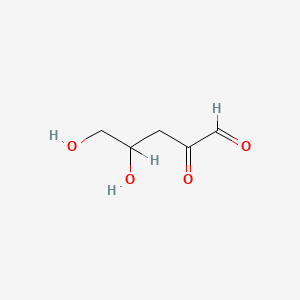

IUPAC Name |

trimethyl-(3-oxo-3-phenylpropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO.ClH/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEBDLGOYFXINS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24472-88-6 (Parent) | |

| Record name | (2-Benzoylethyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00986214 | |

| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67190-44-7 | |

| Record name | (2-Benzoylethyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067190447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl-3-oxo-3-phenylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanimidamide](/img/structure/B1199576.png)

![(9S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol](/img/structure/B1199579.png)